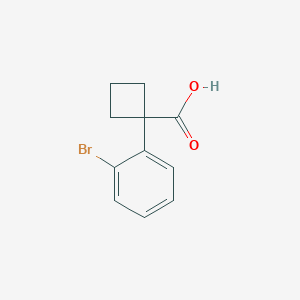

1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-bromophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKIWDAWRORBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632646 | |

| Record name | 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-44-7 | |

| Record name | 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, offering a practical guide for laboratory-scale preparation.

Introduction

This compound is a substituted cyclobutane derivative with potential applications as an intermediate in the synthesis of novel therapeutic agents. The presence of the ortho-bromophenyl group and the cyclobutane carboxylic acid moiety provides a unique three-dimensional scaffold for the development of compounds with specific pharmacological profiles. This guide outlines a reliable two-step synthetic route commencing from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile via Phase-Transfer Catalyzed (PTC) alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane.

-

Step 2: Hydrolysis of the resulting nitrile to the corresponding carboxylic acid.

The overall synthetic scheme is presented below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

This step involves the formation of the cyclobutane ring through the alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the organic-soluble substrate and the aqueous base.

Reaction Scheme:

Caption: Alkylation of 2-bromophenylacetonitrile.

Detailed Protocol:

-

To a solution of 2-bromophenylacetonitrile (1.0 eq) in toluene, add 1,3-dibromopropane (1.2 eq) and tetrabutylammonium bromide (TBAB) (0.1 eq).

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (NaOH) (5.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-bromophenyl)cyclobutanecarbonitrile.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| 2-Bromophenylacetonitrile | 1.0 eq |

| 1,3-Dibromopropane | 1.2 eq |

| Sodium Hydroxide (50% aq.) | 5.0 eq |

| Tetrabutylammonium Bromide | 0.1 eq |

| Reaction Conditions | |

| Solvent | Toluene |

| Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Yield | |

| Expected Yield | 75-85% |

Step 2: Hydrolysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

The final step is the hydrolysis of the nitrile group in 1-(2-bromophenyl)cyclobutanecarbonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Reaction Scheme:

Caption: Hydrolysis of the intermediate nitrile.

Detailed Protocol:

-

Dissolve 1-(2-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH) pellets (5.0 eq) and heat the mixture to reflux.

-

Maintain the reflux for 8-12 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

-

The carboxylic acid will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

| Parameter | Value |

| Reactants | |

| 1-(2-Bromophenyl)cyclobutanecarbonitrile | 1.0 eq |

| Sodium Hydroxide | 5.0 eq |

| Reaction Conditions | |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 8-12 hours |

| Yield | |

| Expected Yield | 80-90% |

Physicochemical Properties and Characterization Data

This compound

-

Molecular Formula: C₁₁H₁₁BrO₂

-

Molecular Weight: 255.11 g/mol

-

Appearance: White to off-white solid

-

Melting Point: Data not available in the searched literature.

-

Solubility: Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the region of δ 7.0-7.6 ppm, and aliphatic protons of the cyclobutane ring between δ 1.8-3.0 ppm. The carboxylic acid proton would appear as a broad singlet at δ > 10 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals would include the carboxylic acid carbonyl carbon around δ 180 ppm, aromatic carbons between δ 120-140 ppm, the quaternary carbon of the cyclobutane ring, and the methylene carbons of the cyclobutane ring.

Conclusion

The synthesis of this compound can be reliably performed in two high-yielding steps. The use of phase-transfer catalysis for the initial alkylation is an efficient method for the construction of the cyclobutane ring system. The subsequent hydrolysis of the nitrile provides the target carboxylic acid in good purity. This technical guide provides a solid foundation for the laboratory synthesis of this important building block, enabling further research and development in the field of medicinal chemistry.

Physicochemical properties of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this document also includes predicted values and details a plausible synthetic protocol based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available and predicted data. Experimental determination is recommended for precise characterization.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.11 g/mol | [2] |

| Melting Point | Data not available | Experimental determination required |

| Boiling Point | Data not available | Experimental determination required |

| pKa | Data not available | Experimental determination required |

| Aqueous Solubility | Data not available | Experimental determination required |

| LogP (Predicted) | ~3.0 (for para-isomer) | [2] |

Note: The predicted LogP value is for the para-isomer, 1-(4-bromophenyl)cyclobutanecarboxylic acid, and should be considered an approximation for the ortho-isomer.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be designed based on general methods for the synthesis of analogous cyclobutane derivatives.[3][4][5][6] The following multi-step protocol outlines a potential approach.

Proposed Synthesis of this compound

This proposed synthesis involves the creation of a Grignard reagent from 1,2-dibromobenzene, followed by its reaction with cyclobutanone to form the corresponding alcohol. Subsequent oxidation yields the target carboxylic acid.

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1,2-dibromobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

-

Reaction with Cyclobutanone: After the formation of the Grignard reagent (2-bromophenylmagnesium bromide) is complete, the reaction mixture is cooled in an ice bath. A solution of cyclobutanone in anhydrous THF is added dropwise while maintaining the low temperature.

-

Quenching and Extraction: The reaction is stirred at room temperature for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude 1-(2-bromophenyl)cyclobutanol is purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Oxidation Reaction: The purified 1-(2-bromophenyl)cyclobutanol is dissolved in a suitable solvent such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the cooled solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess oxidant is quenched with isopropanol. The mixture is filtered, and the solvent is removed under reduced pressure.

-

Extraction and Purification: The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is then extracted with a saturated aqueous solution of sodium bicarbonate. The aqueous extracts are combined, acidified with concentrated hydrochloric acid, and the resulting precipitate is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system to yield this compound.

Potential Biological Significance and Signaling Pathways

There is no specific information in the current literature detailing the biological activity or associated signaling pathways of this compound. However, the structural motifs present in the molecule, namely the cyclobutane ring and the bromophenyl group, are found in various biologically active compounds.

-

Cyclobutane Ring: The cyclobutane moiety is a structural component in a number of natural products and synthetic compounds that exhibit a range of biological activities, including antimicrobial, antibacterial, and antitumor effects.[7] The strained four-membered ring can influence the conformational rigidity and metabolic stability of a molecule, which can be advantageous in drug design.

-

Bromophenyl Group: The presence of a bromine atom on a phenyl ring can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its binding affinity to biological targets. Phenyl-substituted carboxylic acids have been investigated as inhibitors for various enzymes.[8]

Given these general observations, this compound could be a candidate for screening in various biological assays, particularly in areas such as oncology and infectious diseases. Further research is required to elucidate any specific biological functions.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Potential Areas of Biological Investigation

Caption: Potential avenues for biological screening.

References

- 1. 151157-44-7 | MFCD11037044 | this compound [aaronchem.com]

- 2. PubChemLite - 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document offers a comprehensive prediction of the NMR data based on established principles of NMR spectroscopy and analysis of structurally related molecules. It includes predicted chemical shifts, multiplicities, and integration values, presented in a clear tabular format. Furthermore, a general experimental protocol for the acquisition of NMR data for similar compounds is provided, alongside workflow visualizations to aid in understanding the principles of spectral prediction.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to exhibit signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclobutane ring, in addition to the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | 10.0 - 12.0 | Broad Singlet | 1H |

| H-b/e | 7.6 - 7.8 | Multiplet | 2H |

| H-c/d | 7.2 - 7.4 | Multiplet | 2H |

| H-f/i | 2.6 - 2.9 | Multiplet | 2H |

| H-g/h | 2.2 - 2.5 | Multiplet | 2H |

| H-j | 1.9 - 2.2 | Multiplet | 2H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclobutane ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 175 - 180 |

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4/5/6/7 | 127 - 134 |

| C-8 | 50 - 55 |

| C-9/12 | 30 - 35 |

| C-10/11 | 15 - 20 |

Structural and Logical Visualizations

To facilitate the understanding of the predicted spectral data, the molecular structure with labeled atoms and the logical workflow for NMR prediction are illustrated below.

Experimental Protocol

This section outlines a general procedure for the acquisition of NMR spectra for solid carboxylic acid samples.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Commonly used solvents for carboxylic acids include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[1] The choice of solvent can affect the chemical shift, particularly of the acidic proton.[1]

-

Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

4.2. NMR Spectrometer Setup and Data Acquisition

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include:

-

Spectral width: ~16 ppm

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

Relaxation delay: 1-2 seconds

-

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. Key parameters include:

-

Spectral width: ~220 ppm

-

Number of scans: 1024 or more may be needed due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds

-

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[1]

Interpretation of Predicted Spectra

¹H NMR Spectrum:

-

Carboxylic Acid Proton (H-a): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (10-12 ppm).[2] This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding.[2]

-

Aromatic Protons (H-b, c, d, e): The four protons on the bromophenyl ring will appear in the aromatic region (7.2-7.8 ppm). Due to the substitution pattern, they will likely appear as complex multiplets resulting from spin-spin coupling with each other.

-

Cyclobutane Protons (H-f, g, h, i, j): The six protons on the cyclobutane ring are in different chemical environments. The methylene protons adjacent to the quaternary carbon (H-f, i) will be the most deshielded of the aliphatic protons. The remaining methylene protons (H-g, h, j) will appear further upfield. They will all exhibit complex multiplet patterns due to coupling with each other.

¹³C NMR Spectrum:

-

Carbonyl Carbon (C-1): The carbon of the carboxylic acid group is highly deshielded and will appear significantly downfield (175-180 ppm).[2]

-

Aromatic Carbons (C-2, 3, 4, 5, 6, 7): The six carbons of the bromophenyl ring will have signals in the aromatic region (120-145 ppm). The carbon attached to the bromine (C-3) and the carbon attached to the cyclobutane ring (C-2) will have distinct chemical shifts from the other four aromatic carbons.

-

Quaternary Carbon (C-8): The carbon of the cyclobutane ring attached to both the phenyl group and the carboxylic acid will be deshielded and is predicted to be in the 50-55 ppm range.

-

Methylene Carbons (C-9, 10, 11, 12): The three methylene carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the quaternary carbon (C-9, 12) will be more deshielded than the remaining methylene carbon (C-10, 11).

References

Technical Guide: 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, and outlines general synthetic approaches and analytical characterization methods relevant to this class of compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide leverages information on analogous structures to provide a foundational understanding for researchers.

Chemical Identity and Properties

CAS Number: 151157-44-7

Molecular Formula: C₁₁H₁₁BrO₂

Molecular Weight: 255.11 g/mol

A summary of the key chemical identifiers for this compound is presented in Table 1.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 151157-44-7 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol [1] |

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, based on established methods for the synthesis of related aryl-substituted cyclobutane carboxylic acids, a plausible synthetic pathway can be proposed. A common and effective method for constructing the cyclobutane ring is through a [2+2] cycloaddition reaction.

Proposed Synthetic Pathway: [2+2] Cycloaddition

A potential route to this compound could involve the cycloaddition of a ketene acetal with an appropriately substituted styrene derivative, followed by hydrolysis of the resulting ester. This general approach is outlined in various patents for the preparation of cyclobutane-1,2-dicarboxylic esters, which are valuable intermediates in pharmaceutical synthesis.

The logical workflow for such a synthesis is depicted below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols for Analogous Compounds

While a specific protocol for the target molecule is unavailable, the following sections detail general procedures for key transformations in the synthesis of similar cyclobutane carboxylic acids, adapted from the literature.

General Procedure for [2+2] Cycloaddition of Ketene Acetals with Alkenes

This protocol is a generalized representation of the reaction described in patents for the synthesis of cyclobutane dicarboxylic esters.

-

Reaction Setup: A solution of the alkene (e.g., a substituted styrene) in a dry, inert solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Lewis Acid: A Lewis acid catalyst (e.g., titanium tetrachloride) is added dropwise to the stirred solution.

-

Addition of Ketene Acetal: The ketene acetal is then added slowly to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at low temperature and monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired cyclobutane ester.

General Procedure for Hydrolysis of a Carboxylic Ester

-

Reaction Setup: The ester is dissolved in a suitable solvent mixture (e.g., a mixture of an alcohol and water).

-

Addition of Acid or Base: A strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.

-

Heating: The reaction mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis, as monitored by an appropriate analytical technique.

-

Workup:

-

For acidic hydrolysis: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated.

-

For basic hydrolysis: The reaction mixture is cooled and acidified with a strong acid to protonate the carboxylate salt. The resulting carboxylic acid is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

-

-

Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data, based on the general characteristics of carboxylic acids and aromatic compounds, are summarized below.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic protons in the region of 7.0-8.0 ppm. - Cyclobutane methylene protons in the region of 1.5-3.0 ppm. - A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid in the region of 170-185 ppm. - Aromatic carbons in the region of 120-140 ppm. - Cyclobutane carbons in the aliphatic region. |

| IR Spectroscopy | - A broad O-H stretching band from approximately 2500-3300 cm⁻¹. - A strong C=O stretching band around 1700 cm⁻¹. - C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the carboxylic acid group and bromine. |

The logical workflow for the characterization of the final product is illustrated below:

Caption: Workflow for purification and characterization.

Potential Applications and Biological Activity

While no specific biological activity has been reported for this compound, the cyclobutane motif is present in a number of biologically active natural products and synthetic compounds. Compounds containing a cyclobutane ring have shown a range of activities, including antimicrobial, antibacterial, and antitumor properties. The rigid cyclobutane scaffold can be a valuable component in drug design, helping to orient functional groups in a specific and constrained manner for interaction with biological targets. The presence of the bromophenyl group also offers a site for further chemical modification, for example, through cross-coupling reactions, to generate a library of derivatives for biological screening.

Conclusion

This technical guide has provided a summary of the available information on this compound. While a detailed experimental profile for this specific molecule is not yet available in the public domain, this document serves as a valuable resource for researchers by outlining its key identifiers, proposing a viable synthetic strategy based on established chemical principles, and detailing the expected analytical characterization. The structural motifs present in this molecule suggest its potential as a building block in the development of novel therapeutic agents. Further research is warranted to synthesize this compound and explore its physicochemical properties and biological activities.

References

A Technical Guide to the Retrosynthetic Analysis of Bromophenyl Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane rings, once considered mere curiosities of strained organic chemistry, have emerged as valuable scaffolds in modern drug discovery and development. Their rigid, three-dimensional structures can impart favorable pharmacological properties, including enhanced metabolic stability, improved binding affinity, and novel intellectual property positioning. The incorporation of a bromophenyl moiety into a cyclobutane core further expands the chemical space, offering a handle for subsequent cross-coupling reactions and providing a lipophilic substituent that can influence pharmacokinetic profiles. This technical guide provides an in-depth exploration of the retrosynthetic analysis of bromophenyl cyclobutane derivatives, detailing key synthetic strategies, experimental protocols, and quantitative data to aid researchers in the design and execution of synthetic routes toward this important class of molecules.

Core Retrosynthetic Strategies

The disconnection of a bromophenyl cyclobutane derivative can be approached through several primary strategies, each leveraging a different bond-forming reaction as the key constructive step. The choice of strategy is often dictated by the substitution pattern of the target molecule and the availability of starting materials.

Strategy 1: [2+2] Cycloaddition

The most direct and convergent approach to the cyclobutane core is the [2+2] cycloaddition reaction. This strategy involves the formation of two new carbon-carbon bonds in a single step from two olefinic precursors.

Retrosynthetic Disconnection:

Figure 1: Retrosynthetic disconnection via [2+2] cycloaddition.

This disconnection leads to two alkene fragments, one of which must contain the bromophenyl group. The success of this approach hinges on controlling the chemo-, regio-, and stereoselectivity of the cycloaddition.

Key Methodologies:

-

Photochemical [2+2] Cycloaddition: This classic method utilizes UV light to excite one of the alkene partners, initiating the cycloaddition. The reaction can proceed via direct irradiation or through the use of a photosensitizer. The photodimerization of bromostyrenes or their cross-cycloaddition with other alkenes are pertinent examples.

-

Transition Metal-Catalyzed [2+2] Cycloaddition: Various transition metals, including iron, copper, and palladium, can catalyze the [2+2] cycloaddition of alkenes under milder conditions than photochemical methods, often with improved selectivity.

-

Lewis Acid-Catalyzed [2+2] Cycloaddition: Lewis acids can promote the cycloaddition of electron-rich and electron-poor alkenes.

Strategy 2: Intramolecular Cyclization

An alternative strategy involves the formation of one carbon-carbon bond to close a pre-formed four-carbon chain. This approach is particularly useful for the synthesis of bicyclic or spirocyclic systems.

Retrosynthetic Disconnection:

Figure 2: Retrosynthetic disconnection via intramolecular cyclization.

The open-chain precursor must contain the bromophenyl group and suitable functional groups at the terminal positions to facilitate the ring closure.

Key Methodologies:

-

Radical Cyclization: Tin-mediated or transition metal-catalyzed radical cyclizations of haloalkenes can be effective for the formation of cyclobutane rings.

-

Nucleophilic Substitution: Intramolecular displacement of a leaving group by a carbanion can form the cyclobutane ring.

-

Ring-Closing Metathesis (RCM): While more commonly used for larger rings, RCM can be employed in certain cases to form cyclobutenes, which can then be hydrogenated.

Strategy 3: C-H Functionalization/Arylation of a Pre-existing Cyclobutane Core

This strategy involves the formation of the carbon-bromophenyl bond on a pre-existing cyclobutane ring. This is a powerful approach that leverages the advances in C-H activation chemistry.

Retrosynthetic Disconnection:

A Technical Guide to the Formation of Substituted Cyclobutanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutane rings are valuable structural motifs in medicinal chemistry and drug development. Their rigid, three-dimensional nature provides a scaffold that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties compared to more flexible acyclic or aromatic systems. Cyclobutanecarboxylic acids, in particular, serve as key building blocks for a wide range of biologically active molecules. This technical guide provides an in-depth overview of the core synthetic strategies for the formation of substituted cyclobutanecarboxylic acids, focusing on the underlying mechanisms, experimental protocols, and quantitative data to aid in the selection and implementation of these methods in a research and development setting.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a cornerstone for the synthesis of the cyclobutane core. This pericyclic reaction involves the union of two doubly bonded systems to form a four-membered ring. Both thermal and photochemical variants are widely employed, with ketene cycloadditions being particularly useful for accessing cyclobutanone precursors to the target carboxylic acids.

Mechanism of Ketene-Alkene Cycloaddition

The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial [π2s + π2a] process. The ketene, with its sp-hybridized central carbon, can approach the alkene in a way that allows for a symmetry-allowed transition state without the need for photochemical excitation. The reaction is highly regioselective, with the more nucleophilic carbon of the alkene typically adding to the electrophilic carbonyl carbon of the ketene. Lewis acid catalysis can enhance the electrophilicity of the ketene or the alkene, often leading to increased reaction rates and improved diastereoselectivity.[1][2]

Visualization: Ketene-Alkene [2+2] Cycloaddition

Caption: Mechanism of Ketene-Alkene [2+2] Cycloaddition.

Quantitative Data: Lewis Acid-Promoted [2+2] Cycloadditions

| Entry | Ketene Precursor | Alkene | Lewis Acid (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| 1 | Phenylacetyl chloride | 1,1-Diphenylethylene | EtAlCl₂ (250) | 84 | 13:1 | [3] |

| 2 | Phenylacetyl chloride | (Z)-β-Methylstyrene | EtAlCl₂ (250) | 59 | 7:1 (cis major) | [3] |

| 3 | Dichloroacetyl chloride | (E)-β-Methylstyrene | EtAlCl₂ (250) | 70 | >20:1 (syn major) | [2] |

| 4 | Acetyl chloride | Cyclopentene | EtAlCl₂ (250) | 90 | >20:1 | [3] |

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition

This protocol is adapted from Organic Syntheses for the reaction of phenylacetyl chloride and 1,1-diphenylethylene.[3]

-

Apparatus Setup: An oven-dried 500 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and a rubber septum. The flask is flushed with nitrogen.

-

Reagent Charging: The flask is charged with 1,1-diphenylethylene (6.85 g, 38.0 mmol, 1.00 equiv) and dichloromethane (150 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Ketene Generation: Triethylamine (6.4 mL, 45.6 mmol, 1.2 equiv) is added, followed by the dropwise addition of phenylacetyl chloride (5.5 mL, 41.8 mmol, 1.1 equiv) over 20 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 15 minutes.

-

Lewis Acid Addition: A 1.0 M solution of ethylaluminum dichloride in hexanes (95.0 mL, 95.0 mmol, 2.51 equiv) is added dropwise via an addition funnel over 50 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring and Quench: The reaction is stirred for 1 hour at -78 °C. The reaction is then quenched by the slow addition of 1 M HCl (100 mL). The mixture is allowed to warm to room temperature.

-

Workup and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (100 mL). The combined organic layers are washed with 1 M NaOH (100 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the substituted cyclobutanone.

Palladium-Catalyzed C-H Functionalization

Direct functionalization of C-H bonds on a pre-formed cyclobutane ring represents a highly efficient and atom-economical strategy. Palladium catalysis, often using a directing group, enables the regioselective introduction of substituents, particularly aryl groups.

Mechanism of Carboxylate-Directed C-H Arylation

The reaction is typically initiated by the coordination of the palladium catalyst to the carboxylic acid directing group. This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond (often at the γ-position) is cleaved to form a palladacycle intermediate.[4] Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, forges the new C-C bond and regenerates the active palladium catalyst. The use of specific ligands is crucial for achieving high reactivity and selectivity.[4][5]

Visualization: Pd-Catalyzed C-H Arylation Workflow

Caption: General workflow for Pd-catalyzed C-H arylation.

Quantitative Data: Transannular γ-Arylation of Cyclobutane Carboxylic Acids

| Entry | Cyclobutane Substrate | Aryl Iodide | Ligands | Yield (%) | Ref. |

| 1 | 1-ethylcyclobutane-1-carboxylic acid | Iodobenzene | L3, L4 | 65 | [4] |

| 2 | 1-ethylcyclobutane-1-carboxylic acid | 1-iodo-4-methoxybenzene | L3, L4 | 70 | [4] |

| 3 | 1-ethylcyclobutane-1-carboxylic acid | 1-iodo-4-fluorobenzene | L3, L4 | 55 | [4] |

| 4 | 1-propylcyclobutane-1-carboxylic acid | Iodobenzene | L3, L4 | 63 | [4] |

| 5 | 1-isobutylcyclobutane-1-carboxylic acid | 1-iodo-4-methoxybenzene | L3, L4 | 68 | [4] |

L3 = SulfonaPyridone ligand, L4 = Monodentate pyridone ligand as described in the reference.

Experimental Protocol: Transannular γ-C–H Arylation

This general protocol is adapted from Yu and co-workers.[4]

-

Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the cyclobutane carboxylic acid (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 10 mol%), Ligand L3 (15 mol%), Ligand L4 (30 mol%), and Ag₂CO₃ (41.4 mg, 0.15 mmol, 1.5 equiv).

-

Reaction Setup: The vial is sealed with a Teflon-lined cap. The aryl iodide (0.2 mmol, 2.0 equiv) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.6 mL) are added via syringe.

-

Reaction Execution: The vial is placed in a preheated oil bath or heating block at 120 °C and stirred for 48 hours.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired γ-arylated product.

Malonic Ester Synthesis (Perkin Alicyclic Synthesis)

A classic and reliable method for constructing the cyclobutane ring is the intramolecular dialkylation of a malonic ester derivative, known as the Perkin alicyclic synthesis. This method is particularly effective for producing cyclobutane-1,1-dicarboxylates, which are versatile precursors to monosubstituted cyclobutanecarboxylic acids.

Mechanism of Malonic Ester Synthesis

The synthesis proceeds via a sequence of well-understood reaction steps. First, a base (typically sodium ethoxide) deprotonates diethyl malonate to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with a 1,3-dihalopropane. A second, intramolecular SN2 reaction, facilitated by another equivalent of base, closes the four-membered ring. The resulting diethyl 1,1-cyclobutanedicarboxylate is then subjected to saponification (hydrolysis of the esters) followed by acidification to yield the dicarboxylic acid. Finally, thermal decarboxylation removes one of the carboxyl groups to furnish the desired cyclobutanecarboxylic acid.[6][7][8]

Visualization: Malonic Ester Synthesis Pathway

Caption: Key stages of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid

This protocol is a classic procedure from Organic Syntheses.[9]

-

Alkylation: In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and separatory funnel, place absolute ethanol (2.5 L), ethyl malonate (160 g, 1.0 mole), and 1,3-dibromopropane (202 g, 1.0 mole). Heat the mixture to 60-65 °C. A solution of sodium ethoxide (prepared from 46 g of sodium in 800 mL of absolute ethanol) is added from the funnel over 4-6 hours while maintaining the temperature. After addition, the mixture is refluxed for 2 hours.

-

Isolation of Dicarboxylate: Most of the ethanol is removed by distillation. Water (1.5 L) is added to the residue, and the mixture is steam distilled to remove unreacted esters. The remaining tetraester is separated. The diethyl 1,1-cyclobutanedicarboxylate is obtained from the steam distillate.

-

Hydrolysis: The crude diester is hydrolyzed by refluxing for 2 hours with a solution of potassium hydroxide (112 g) in ethanol (200 mL).

-

Acidification and Isolation of Diacid: Most of the ethanol is removed by distillation. The residue is dissolved in a minimum of hot water, and concentrated HCl is added until the solution is slightly acidic. The solution is boiled to remove CO₂, made slightly alkaline with ammonia, and treated with barium chloride to precipitate barium malonate. After filtration, the filtrate is acidified with HCl and extracted with ether. Evaporation of the ether yields 1,1-cyclobutanedicarboxylic acid (Yield: 21-23%).

-

Decarboxylation: The dicarboxylic acid is placed in a distillation flask and heated in an oil bath at 160–170 °C until CO₂ evolution ceases. The temperature is then raised to 210–220 °C, and the crude cyclobutanecarboxylic acid is collected by distillation (boiling point 189-195 °C). Redistillation provides the pure product (Yield: 18-21% based on malonic ester).

Strain-Release Functionalization of Bicyclobutanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules (~65 kcal/mol) that serve as excellent precursors for densely substituted cyclobutanes. The high ring strain facilitates the cleavage of the central C-C bond under mild conditions, enabling a variety of functionalization reactions.

Mechanism of Photoredox-Mediated Difunctionalization

Visible-light photoredox catalysis provides a powerful platform for BCB functionalization. A common mechanism involves the single-electron oxidation of the BCB by an excited photocatalyst to form a radical cation. This intermediate is susceptible to nucleophilic attack, which cleaves the central bond and generates a cyclobutyl radical. This radical can then be trapped by another reagent or undergo a second single-electron transfer (reduction) to form a cyclobutyl anion, which is subsequently quenched by an electrophile. This sequence allows for the diastereoselective 1,3-difunctionalization of the BCB core.[10][11][12]

Visualization: Photoredox-Mediated BCB Difunctionalization

Caption: Strain-release difunctionalization of BCBs.

Quantitative Data: Diastereoselective 1,3-Nitrooxygenation of BCBs

| Entry | BCB Substituent (R) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| 1 | CO₂Et | DMSO | 38 | 2.2:1 | [13] |

| 2 | CO₂Et | CHCl₃ | 82 | 1.2:1 | [13] |

| 3 | p-MeO-Ph | CHCl₃ | 91 | >20:1 | [13] |

| 4 | p-CF₃-Ph | CHCl₃ | 85 | >20:1 | [13] |

| 5 | Thiophen-2-yl | CHCl₃ | 81 | >20:1 | [13] |

Reaction with tert-butyl nitrite and TEMPO.

Experimental Protocol: Diastereoselective 1,3-Nitrooxygenation of BCBs

This general protocol is adapted from Studer and co-workers.[13]

-

Reaction Setup: In a vial, dissolve the bicyclo[1.1.0]butane derivative (0.2 mmol, 1.0 equiv) in chloroform (2.0 mL).

-

Reagent Addition: Add TEMPO (47 mg, 0.3 mmol, 1.5 equiv) and tert-butyl nitrite (48 µL, 0.4 mmol, 2.0 equiv) to the solution at room temperature.

-

Reaction Execution: Stir the reaction mixture in a vial open to the air at room temperature for 18 hours.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 1,3-difunctionalized cyclobutane product.

Knoevenagel Condensation and Diastereoselective Reduction

This strategy builds upon a pre-existing cyclobutanone core, introducing functionality through a condensation reaction followed by a stereocontrolled reduction. It is a powerful method for synthesizing cis-1,3-disubstituted cyclobutane scaffolds.

Mechanism of Formation

The sequence begins with a Knoevenagel condensation between a cyclobutanone and an active methylene compound, such as Meldrum's acid or diethyl malonate, typically catalyzed by a weak base like piperidine.[14][15] This forms a cyclobutylidene intermediate. The subsequent key step is the diastereoselective reduction of the exocyclic double bond. Hydride reagents, such as sodium borohydride (NaBH₄), often approach from the less sterically hindered face of the puckered cyclobutane ring, leading to the preferential formation of the cis diastereomer.[16][17] The resulting product can then be hydrolyzed and decarboxylated to yield the target cis-1,3-disubstituted cyclobutanecarboxylic acid.

Visualization: Knoevenagel/Reduction Pathway

Caption: Synthesis via Knoevenagel condensation and reduction.

Quantitative Data: Diastereoselective Reduction of Cyclobutylidenes

| Entry | Cyclobutanone Substituent | Reducing Agent | Yield (%) | Diastereomeric Ratio (cis:trans) | Ref. |

| 1 | 3-Phenyl | NaBH₄ | 95 | 95:5 | [16] |

| 2 | 3-Benzyloxy | NaBH₄ | 98 | 98:2 | [16] |

| 3 | 3-tert-Butyl | NaBH₄ | 99 | >99:1 | [16] |

| 4 | 3-Phenyl | LiAlH₄ | 96 | 96:4 | [16] |

Data for the direct reduction of substituted cyclobutanones, which informs the stereochemical outcome of reducing cyclobutylidene systems.

Experimental Protocol: Knoevenagel Condensation and Reduction

This protocol is adapted from a scalable synthesis of a TAK-828F scaffold.

-

Knoevenagel Condensation: To a solution of a 3-substituted cyclobutanone (1.0 equiv) and Meldrum's acid (1.05 equiv) in toluene, add piperidine (0.1 equiv) and acetic acid (0.1 equiv). Reflux the mixture with a Dean-Stark trap until water evolution ceases. Cool the reaction mixture and concentrate under reduced pressure. The crude cyclobutylidene Meldrum's acid derivative can be purified or used directly.

-

Diastereoselective Reduction: Suspend the crude cyclobutylidene Meldrum's acid derivative in ethanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by the slow addition of 1 M HCl. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Hydrolysis and Decarboxylation: Reflux the crude reduced product in a mixture of acetic acid and water (1:1) for 4-6 hours. Cool the mixture and extract with an appropriate solvent. Purify the crude carboxylic acid by recrystallization or column chromatography to yield the cis-1,3-disubstituted cyclobutanecarboxylic acid.

Conclusion

The synthesis of substituted cyclobutanecarboxylic acids can be achieved through a variety of robust and versatile methodologies. The choice of a specific route depends on the desired substitution pattern, required stereochemistry, and the availability of starting materials. Classic methods like [2+2] cycloadditions and malonic ester synthesis remain reliable for constructing the core ring system. Modern advancements in palladium-catalyzed C-H functionalization and strain-release reactions of bicyclobutanes offer highly efficient and selective pathways to complex and densely functionalized targets. By understanding the mechanisms, scope, and experimental details of these core strategies, researchers in drug discovery and organic synthesis can effectively incorporate these valuable scaffolds into their molecular designs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. biblio.vub.ac.be [biblio.vub.ac.be]

- 17. researchgate.net [researchgate.net]

Solubility characteristics of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

An In-depth Technical Guide to the Solubility Characteristics of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Abstract

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid group, a non-polar cyclobutane ring, and a moderately non-polar bromophenyl group, suggests a complex solubility profile. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, and assessing its potential as a pharmaceutical intermediate. Carboxylic acids, in general, exhibit pH-dependent aqueous solubility and varying degrees of solubility in organic solvents, largely dictated by the interplay between the polar carboxyl group and the non-polar hydrocarbon backbone.[1]

Predicted Solubility Profile

Based on its molecular structure, the solubility of this compound in different solvent classes can be predicted as follows:

-

Aqueous Solubility: The presence of the carboxylic acid group suggests that the compound will have low intrinsic solubility in neutral water due to the non-polar bulk of the bromophenyl and cyclobutane moieties.[1] However, its solubility is expected to increase significantly in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more polar and water-soluble carboxylate salt.[2][3] In acidic solutions, the compound will remain in its protonated, less soluble form.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to be soluble in polar protic solvents. These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated in polar aprotic solvents, which can solvate the polar carboxyl group effectively.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the bromophenyl and cyclobutane groups, some solubility in non-polar solvents is expected, although it may be limited by the polarity of the carboxylic acid group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted in chlorinated solvents.

Quantitative Data Presentation

While specific experimental data is unavailable, the following tables provide a structured format for presenting solubility data once determined.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water (pH 7.0) | Shake-Flask | ||

| 0.1 M HCl | Shake-Flask | ||

| 0.1 M NaOH | Shake-Flask | ||

| Methanol | Shake-Flask | ||

| Ethanol | Shake-Flask | ||

| DMSO | Shake-Flask | ||

| Dichloromethane | Shake-Flask | ||

| Hexane | Shake-Flask |

Table 2: pH-Dependent Aqueous Solubility Profile

| pH | Solubility (mg/mL) | Method |

| 2.0 | Potentiometric Titration | |

| 4.0 | Potentiometric Titration | |

| 6.0 | Potentiometric Titration | |

| 7.4 | Potentiometric Titration | |

| 8.0 | Potentiometric Titration | |

| 10.0 | Potentiometric Titration |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[4]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Kinetic Solubility Determination (Turbidimetric/Nephelometric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[5][6]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

-

Precipitation Monitoring: Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.[6]

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualization of Key Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for characterizing the solubility of a compound.

References

X-ray Crystal Structure of 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid: Data Not Publicly Available

A comprehensive search for the X-ray crystal structure, associated quantitative data, and detailed experimental protocols for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid has revealed that this information is not currently available in public crystallographic databases or scientific literature.

While the compound this compound is documented with the Chemical Abstracts Service (CAS) number 151157-44-7 and a molecular formula of C₁₁H₁₁BrO₂, efforts to retrieve its crystallographic information file (CIF), which contains the essential data for a detailed structural analysis, were unsuccessful. Searches of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and general scientific publications did not yield any results for the crystal structure of this specific molecule.

Consequently, the core requirements of this technical guide—namely, the presentation of quantitative crystallographic data in structured tables, detailed experimental protocols for its synthesis and crystallization, and visualizations of related pathways—cannot be fulfilled at this time. The generation of such a guide is contingent on the public availability of the primary crystallographic data from a single-crystal X-ray diffraction experiment.

For researchers, scientists, and drug development professionals interested in the structural aspects of this molecule, the following steps would be necessary:

Pathway to Structure Determination

To obtain the requested data, a de novo experimental approach would be required. The logical workflow for this process is outlined below.

Figure 1. A generalized workflow for the synthesis and X-ray crystal structure determination of a novel compound.

General Experimental Considerations

Should the synthesis and crystallization of this compound be undertaken, the following general methodologies would likely be employed.

Synthesis: The synthesis of similar cyclobutane carboxylic acids often involves alkylation of a suitable precursor. For instance, a plausible route could involve the reaction of 2-bromophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form the cyclobutane ring, followed by hydrolysis of the nitrile group to the carboxylic acid.

Crystallization: Growing single crystals suitable for X-ray diffraction is a critical step. This typically involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly. Other common techniques include vapor diffusion and cooling crystallization.

X-ray Diffraction: Once a suitable single crystal is obtained, it would be mounted on a goniometer and subjected to X-ray diffraction. The diffraction pattern is collected and processed to determine the unit cell dimensions, space group, and ultimately the precise three-dimensional arrangement of atoms in the crystal lattice.

Until such an experimental investigation is performed and the results are made publicly available, a detailed technical guide on the X-ray crystal structure of this compound cannot be provided. Researchers in need of this specific structural information are encouraged to undertake its experimental determination.

An In-depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-bromophenyl)cyclobutane-1-carboxylic acid, a valuable building block in the development of novel therapeutics. The primary audience for this document includes researchers, medicinal chemists, and process development scientists. The synthesis is strategically divided into two core transformations: the alkylation of 2-bromophenylacetonitrile and the subsequent hydrolysis of the nitrile intermediate.

I. Synthetic Strategy: A Two-Step Approach

The most direct and efficient synthesis of this compound involves a two-step sequence. The initial step establishes the cyclobutane ring via a phase-transfer catalyzed alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane. The resulting 1-(2-bromophenyl)cyclobutane-1-carbonitrile is then hydrolyzed to the final carboxylic acid product. This strategy is favored for its operational simplicity and the commercial availability of the starting materials.

Caption: Overall synthetic workflow for this compound.

II. Starting Materials

The primary starting materials for this synthesis are readily available from commercial suppliers.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromophenylacetonitrile | C₈H₆BrN | 196.04 | 19472-74-3 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 109-64-8 |

III. Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile via Phase-Transfer Catalysis

The formation of the cyclobutane ring is achieved through the dialkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis (PTC) is a highly effective method for this transformation, particularly for sterically hindered substrates.[1] The use of a quaternary ammonium salt facilitates the transfer of the carbanion from the aqueous phase to the organic phase where the reaction occurs. For sterically hindered arylacetonitriles, such as 2-bromophenylacetonitrile, concentrated potassium hydroxide has been suggested to be more effective than sodium hydroxide.[1]

Reaction Scheme:

Caption: Alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane.

Detailed Protocol:

-

To a stirred solution of 2-bromophenylacetonitrile (1.0 eq.) in toluene, add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~5 mol%).

-

Add 1,3-dibromopropane (1.1-1.5 eq.).

-

To this mixture, add a concentrated aqueous solution of potassium hydroxide (50-60% w/w) dropwise at room temperature.

-

The reaction mixture is then heated to 50-70 °C and stirred vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and dilute with water and toluene.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Solvent | Toluene |

| Base | Concentrated Potassium Hydroxide (aq) |

| Catalyst | Tetrabutylammonium Bromide (TBAB) |

| Temperature | 50-70 °C |

| Reaction Time | 12-24 hours |

Step 2: Hydrolysis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[2][3] Basic hydrolysis is often preferred to avoid potential side reactions with the bromine substituent on the aromatic ring under harsh acidic conditions.

Reaction Scheme:

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Detailed Protocol (Basic Hydrolysis):

-

Dissolve 1-(2-bromophenyl)cyclobutane-1-carbonitrile (1.0 eq.) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq.).

-

Heat the mixture to reflux and maintain for 12-48 hours. The hydrolysis of sterically hindered nitriles can be slow and may require extended reaction times.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product is an oil, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic extracts over anhydrous sodium sulfate, and concentrate under reduced pressure.

| Parameter | Value |

| Reagents | Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 12-48 hours |

| Work-up | Acidification with HCl |

IV. Conclusion

The synthesis of this compound can be reliably achieved in two steps from commercially available starting materials. The key transformations, a phase-transfer catalyzed alkylation followed by a basic hydrolysis, are robust and scalable processes. This guide provides a solid foundation for the laboratory-scale synthesis of this important intermediate. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific applications.

References

An In-depth Technical Guide on the Thermochemical Data for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid. In the absence of specific experimental data for this compound in publicly available literature, this document outlines the established experimental and computational protocols that can be employed for its characterization. The guide is intended to serve as a foundational resource for researchers seeking to understand and obtain critical thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity, which are vital for drug development and chemical process optimization.

Introduction

This compound is a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is essential for predicting its stability, reactivity, and behavior in various chemical and biological systems. This guide details the primary experimental and computational techniques for acquiring these crucial data.

Experimental Determination of Thermochemical Properties

The primary experimental methods for determining the thermochemical properties of solid organic compounds are combustion calorimetry and differential scanning calorimetry (DSC).

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the most common experimental technique for determining the standard enthalpy of formation of organic compounds.[1] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.[2][3]

-

Sample Preparation: A pellet of known mass of this compound is prepared.

-

Calorimeter Setup: The bomb calorimeter is assembled with the sample placed in a crucible, and a fuse wire is connected. The bomb is sealed and pressurized with pure oxygen.

-

Combustion: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded.[4][5]

-

Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).[6][7][8][9]

While specific data for the target molecule is unavailable, the following table illustrates how the results from a combustion calorimetry experiment would be presented.

| Property | Symbol | Value (kJ/mol) |

| Standard Enthalpy of Combustion | ΔcH° | To be determined |

| Standard Enthalpy of Formation | ΔfH° | Calculated from ΔcH° |

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a powerful technique for measuring heat capacity and the enthalpy of phase transitions.[10][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13]

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a DSC pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The desired temperature program (heating and cooling rates) is set.[14]

-

Measurement: The sample is heated at a constant rate, and the heat flow is recorded.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the heat capacity and the temperatures and enthalpies of any phase transitions (e.g., melting).

The data obtained from DSC analysis would be presented as follows:

| Property | Symbol | Value |

| Molar Heat Capacity (at 298.15 K) | Cp,m | To be determined (J K⁻¹ mol⁻¹) |

| Melting Temperature | Tm | To be determined (K) |

| Enthalpy of Fusion | ΔfusH | To be determined (kJ/mol) |

Computational Determination of Thermochemical Properties

High-level quantum chemical calculations provide a reliable alternative for obtaining thermochemical data, especially for compounds that are difficult to synthesize or handle experimentally. Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are known for their high accuracy in predicting enthalpies of formation.[15][16][17]

Computational Protocol (G4 Theory)

The Gaussian-4 (G4) theory is a composite method that approximates the energy of a molecule through a series of calculations at different levels of theory and with different basis sets.[16]

-

Geometry Optimization: The molecular structure of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a suitable basis set.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry.

-

Energy Correction: The final G4 energy is obtained by combining the results of these calculations with several empirical correction terms.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization method, which involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule.[18][19][20][21]

Data Presentation

The results from computational chemistry studies would be tabulated as follows:

| Property | Symbol | Calculated Value (kJ/mol) |

| Standard Enthalpy of Formation (Gas-Phase) | ΔfH°(g) | To be determined |

| Standard Gibbs Free Energy of Formation (Gas-Phase) | ΔfG°(g) | To be determined |

| Standard Entropy (Gas-Phase) | S°(g) | To be determined (J K⁻¹ mol⁻¹) |

Visualizations

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Logical Flow for Computational Thermochemistry (G4 Theory)

Caption: Logical workflow for calculating thermochemical properties using G4 theory.

Conclusion

References

- 1. Organometallic Thermochemistry Database [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 4. scribd.com [scribd.com]

- 5. practical-science.com [practical-science.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. ChemTeam: Hess' Law - using standard enthalpies of formation [chemteam.info]

- 9. youtube.com [youtube.com]

- 10. web.williams.edu [web.williams.edu]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Use of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid as a molecular building block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and synthetic protocols for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, a versatile molecular building block for drug discovery and medicinal chemistry.

Introduction

The cyclobutane motif is an increasingly important structural element in modern medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability, reduced planarity, and the ability to orient key pharmacophoric groups in a defined spatial arrangement. When combined with a synthetically versatile bromophenyl group and a reactive carboxylic acid handle, this compound emerges as a highly valuable, albeit underexplored, building block for the creation of novel chemical entities with therapeutic potential.

The carboxylic acid group is a common feature in pharmaceuticals, contributing to solubility and providing a key interaction point with biological targets.[1][2] The amide bond, readily formed from a carboxylic acid, is present in approximately 25% of all available drugs, making this building block a gateway to a vast chemical space.[1]

Potential Applications

While this compound is a novel building block, the known biological activities of its structural analogs suggest several promising avenues for research and development:

-

Agrochemicals: Close structural analogs, such as 1-(4-bromophenyl)cyclobutanecarboxylic acid, have been identified as promising candidates for larvicides. This suggests that derivatives of the title compound could be explored for applications in pest control.

-

Oncology: The cyclobutane scaffold is present in various compounds investigated for the treatment of hyperproliferative disorders, including cancer. The rigid structure can help in designing selective kinase inhibitors or modulators of protein-protein interactions.

-

Inflammatory and Autoimmune Diseases: Cyclobutyl carboxylic acid derivatives have been patented for their potential in treating inflammatory and autoimmune diseases.

-